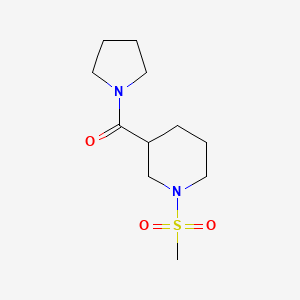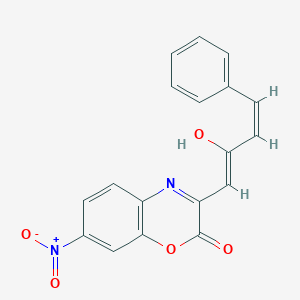![molecular formula C15H23FN2O B6118842 2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol](/img/structure/B6118842.png)
2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol, also known as FPEI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
科学的研究の応用
2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as schizophrenia and depression. It has been shown to act as a potent and selective antagonist of the serotonin 5-HT2A receptor, which is involved in regulating mood and cognition. 2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol has also been investigated for its potential to modulate the activity of the dopamine D2 receptor, which is implicated in the pathophysiology of schizophrenia.
作用機序
2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol acts as a competitive antagonist of the serotonin 5-HT2A receptor, blocking the binding of serotonin to this receptor and thereby reducing its activity. This results in a reduction in the downstream signaling pathways that are activated by this receptor, leading to a decrease in the release of neurotransmitters such as dopamine and glutamate. 2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol may also modulate the activity of the dopamine D2 receptor, although the exact mechanism of action is not yet fully understood.
Biochemical and Physiological Effects:
2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol has been shown to have a number of biochemical and physiological effects, particularly in the central nervous system. It has been shown to reduce the activity of the serotonin 5-HT2A receptor, leading to a decrease in the release of neurotransmitters such as dopamine and glutamate. 2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol may also modulate the activity of the dopamine D2 receptor, although the exact mechanism of action is not yet fully understood.
実験室実験の利点と制限
2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol has a number of advantages for use in lab experiments, including its high potency and selectivity for the serotonin 5-HT2A receptor. However, it also has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
将来の方向性
There are a number of potential future directions for research on 2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol. These include further investigation of its mechanism of action and potential therapeutic applications, as well as the development of more selective compounds that target specific serotonin and dopamine receptors. Additionally, 2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol may have potential applications in the study of other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
合成法
2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol can be synthesized through a multistep process involving the reaction of 2-fluorophenylacetone with 1-methylpiperazine, followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to yield 2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol.
特性
IUPAC Name |
2-[4-[1-(2-fluorophenyl)propan-2-yl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2O/c1-13(12-14-4-2-3-5-15(14)16)18-8-6-17(7-9-18)10-11-19/h2-5,13,19H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZWETNQVRYAGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)N2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(1-pyrrolidinyl)-N-[1-(1,3-thiazol-2-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6118763.png)
![5-(2,3-dichlorophenyl)-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}-2-furamide](/img/structure/B6118768.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide](/img/structure/B6118776.png)

![N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide](/img/structure/B6118790.png)
![N-[(1-isobutyl-4-piperidinyl)methyl]-2-(2-methoxyethyl)-N-methyl-1,3-benzoxazole-6-carboxamide](/img/structure/B6118796.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B6118797.png)
![N-[3-oxo-3-(4-thiomorpholinyl)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6118804.png)

![N-(tetrahydro-3-furanyl)-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6118818.png)
![N-(2-methoxy-1-methylethyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6118830.png)

![1-{1-[1-(1H-indazol-1-ylacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B6118856.png)
